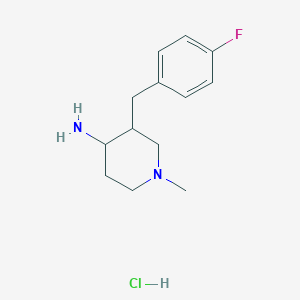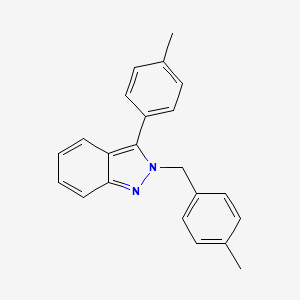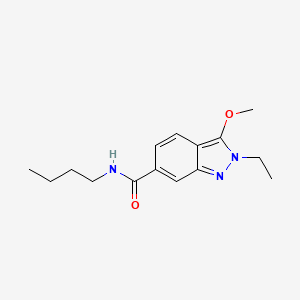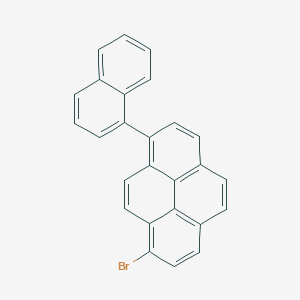
1-Bromo-8-(naphthalen-1-yl)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-8-(naphthalen-1-yl)pyrene is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by the presence of a bromine atom at the first position of the pyrene ring and a naphthalene group at the eighth position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-8-(naphthalen-1-yl)pyrene typically involves the bromination of pyrene derivatives. One common method includes the use of bromine in carbon tetrachloride as a solvent. The reaction is carried out by stirring the pyrene solution with bromine until the red solution turns yellow, indicating the completion of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-8-(naphthalen-1-yl)pyrene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex polycyclic aromatic compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as aluminum chloride or iron(III) chloride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted pyrene derivatives .
Applications De Recherche Scientifique
1-Bromo-8-(naphthalen-1-yl)pyrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-8-(naphthalen-1-yl)pyrene involves its interaction with various molecular targets. The bromine atom and the naphthalene group play crucial roles in its reactivity and binding properties. The compound can undergo electrophilic aromatic substitution, where the bromine atom is replaced by other electrophiles, leading to the formation of new derivatives. The naphthalene group enhances the compound’s stability and electronic properties, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
1-Bromopyrene: Similar structure but lacks the naphthalene group.
8-Bromonaphthalene: Contains a bromine atom at the eighth position of the naphthalene ring.
1-Naphthylpyrene: Similar structure but without the bromine atom.
Uniqueness: 1-Bromo-8-(naphthalen-1-yl)pyrene is unique due to the presence of both a bromine atom and a naphthalene group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C26H15Br |
|---|---|
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
1-bromo-8-naphthalen-1-ylpyrene |
InChI |
InChI=1S/C26H15Br/c27-24-15-11-18-9-8-17-10-12-21(22-13-14-23(24)26(18)25(17)22)20-7-3-5-16-4-1-2-6-19(16)20/h1-15H |
Clé InChI |
WBIHNLJSVYFVGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C(C=CC6=C5C4=C(C=C6)C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



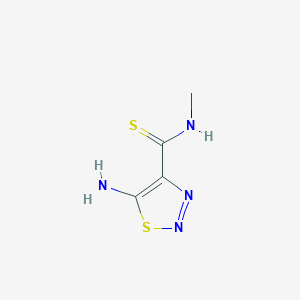
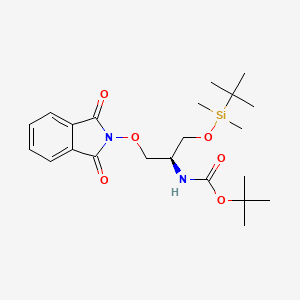
![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
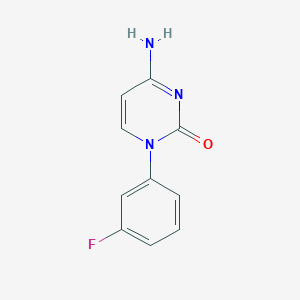
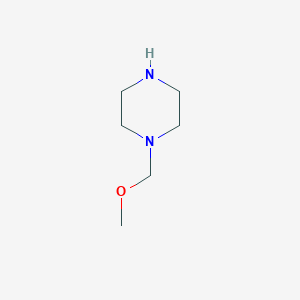
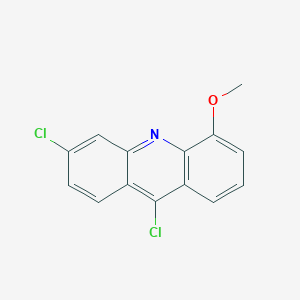

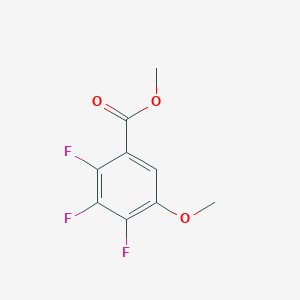
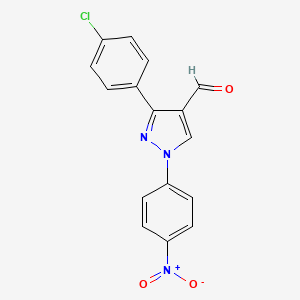
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
